An In-depth Technical Guide to the Discovery and Synthesis of RIP1 Kinase Inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of RIP1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Receptor-Interacting Protein 1 (RIP1) kinase inhibitors, with a focus on a novel pyrazole-triazole heterocyclic derivative, RIP1 kinase inhibitor 4. This document details the critical role of RIP1 kinase in inflammatory signaling pathways, methodologies for inhibitor discovery and characterization, and a representative synthesis protocol.
Introduction: RIP1 Kinase as a Therapeutic Target
Receptor-Interacting Protein 1 (RIP1) kinase, a serine/threonine kinase, is a crucial regulator of cellular signaling pathways that govern inflammation and cell death.[1] RIP1 kinase integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and Fas, to control cellular fate decisions between survival, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIP1 kinase activity is implicated in the pathophysiology of numerous human diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative disorders.[4] Consequently, the development of potent and selective RIP1 kinase inhibitors has emerged as a promising therapeutic strategy for these conditions.
The RIP1 Signaling Pathway
RIP1 kinase functions as a central node in the TNF signaling pathway. Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. In this complex, RIP1 is ubiquitinated, which serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.[3][5]
Alternatively, under conditions where components of Complex I are inhibited or absent, RIP1 can participate in the formation of cytosolic death-inducing complexes. Complex IIa, consisting of FADD, caspase-8, and RIP1, leads to apoptosis.[3] In the presence of caspase-8 inhibition, RIP1 can interact with RIP3 and MLKL to form the necrosome, which executes programmed necrosis, a lytic form of cell death.[2] The kinase activity of RIP1 is essential for the induction of necroptosis.
Discovery of RIP1 Kinase Inhibitor 4
The discovery of novel RIP1 kinase inhibitors often involves high-throughput screening of large compound libraries, followed by structure-activity relationship (SAR) studies to optimize lead compounds. One such discovery effort has led to the identification of RIP1 kinase inhibitor 4 (Example 3) , a blood-brain barrier (BBB) penetrable inhibitor with an EC50 of less than 100 nM. This compound is a pyrazole and triazole heterocyclic derivative, as described in patent WO2023040870.
Another potent and selective type II RIP1 kinase inhibitor is RIPK1-IN-4 , which binds to the DLG-out inactive conformation of RIP1 and exhibits IC50 values of 16 nM and 10 nM in biochemical and ADP-Glo kinase assays, respectively.
The discovery of the clinical candidate GSK2982772 originated from a DNA-encoded library screen, which identified a benzoxazepinone hit, GSK'481. Subsequent lead optimization led to the development of GSK2982772, a potent and highly selective RIP1 inhibitor.
Synthesis of RIP1 Kinase Inhibitors
The synthesis of pyrazole-triazole based RIP1 kinase inhibitors involves multi-step synthetic routes. While the specific experimental protocol for RIP1 kinase inhibitor 4 is detailed in patent WO2023040870, a representative synthesis for a similar heterocyclic scaffold is outlined below, based on established methodologies for creating pyrazole and triazole hybrids.
Representative Synthesis of a Pyrazole-Triazole Hybrid
The synthesis can be envisioned in a multi-step process, often culminating in a click chemistry reaction to form the triazole ring.
Step 1: Synthesis of a Pyrazole Aldehyde Intermediate
A substituted pyrazole aldehyde can be synthesized via the Vilsmeier-Haack reaction from a corresponding ketone.
Step 2: Synthesis of an Azide Intermediate
A suitably functionalized aryl or alkyl azide is prepared, often from the corresponding amine via diazotization followed by reaction with sodium azide.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final pyrazole-triazole hybrid is assembled via a copper-catalyzed "click" reaction between an alkyne-functionalized pyrazole and the azide intermediate, or vice versa.
Experimental Protocols
5.1. RIP1 Kinase Activity Assay (Transcreener® ADP² Assay)
This assay measures the enzymatic activity of RIP1 by detecting the amount of ADP produced during the kinase reaction.
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Materials :
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Purified recombinant RIP1 kinase
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Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)
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ATP
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Substrate (e.g., Myelin Basic Protein, MBP)
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Test compounds (inhibitors)
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Transcreener® ADP² FP Assay Kit (containing ADP Alexa 633 tracer, ADP² antibody, and Stop & Detect Buffer)
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Procedure :
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Prepare a solution of RIP1 kinase in Kinase Assay Buffer.
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In a 384-well plate, add the test compound at various concentrations.
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Add the RIP1 kinase solution to the wells and pre-incubate for 30 minutes at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of ATP and substrate.
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Allow the reaction to proceed for 60 minutes at room temperature.
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Terminate the reaction and detect the generated ADP by adding the Transcreener® ADP² Detection Mix.
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Incubate for 40-60 minutes at room temperature.
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Read the fluorescence polarization on a suitable plate reader.
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Calculate the percent inhibition based on controls (no enzyme and no inhibitor) and determine the IC50 value for the test compound.
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5.2. Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by a specific stimulus.
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Materials :
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Human monocytic U937 cells (or other suitable cell line)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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TNF-α
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Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh)
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Test compounds (inhibitors)
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Cell viability reagent (e.g., CellTiter-Glo®)
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Procedure :
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Seed U937 cells into a 96-well plate and allow them to attach.
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Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
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Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor.
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Incubate the cells for 24-48 hours.
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Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.
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Calculate the percent protection from cell death and determine the EC50 value for the test compound.
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Quantitative Data for RIP1 Kinase Inhibitors
The following table summarizes the potency of various RIP1 kinase inhibitors.
| Compound Name | Type | Target Binding | Biochemical Potency (IC50) | Cellular Potency (EC50) | Reference(s) |
| RIP1 kinase inhibitor 4 (Example 3) | Pyrazole-Triazole | Not specified | Not reported | < 100 nM | |
| RIPK1-IN-4 | Type II | DLG-out | 16 nM (RIP1), 10 nM (ADP-Glo) | Not reported | |
| GSK2982772 | Benzoxazepinone | Allosteric | 6.2 nM (FP binding) | 15 nM (U937 necroptosis) | |
| GSK'481 (Hit) | Benzoxazepinone | Not specified | 20 nM (FP binding), 18 nM (ADP-Glo) | 160 nM (U937 necroptosis) | |
| Necrostatin-1 (Nec-1) | Indole derivative | Allosteric | ~500 nM | ~500 nM | [4] |
Conclusion
RIP1 kinase is a well-validated therapeutic target for a range of inflammatory and neurodegenerative diseases. The discovery of potent and selective inhibitors, such as the pyrazole-triazole based "RIP1 kinase inhibitor 4", represents a significant advancement in the field. This guide has provided an overview of the underlying biology of RIP1, detailed experimental protocols for inhibitor characterization, and a framework for the synthesis of this class of compounds. The continued development of novel RIP1 kinase inhibitors holds great promise for the treatment of diseases driven by inflammation and necroptosis.
References
- 1. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
